5-甲氧基-1-甲基吲唑

描述

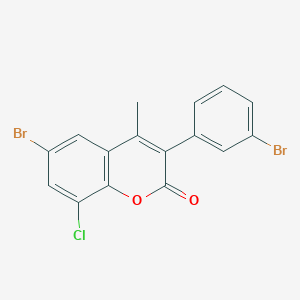

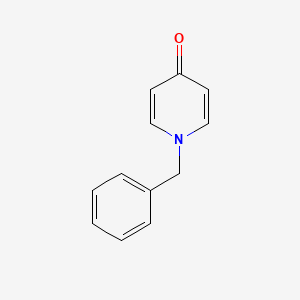

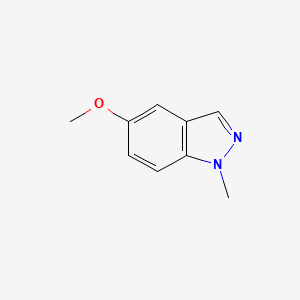

5-Methoxy-1-methylindazole is a heterocyclic compound belonging to the indazole family. It has a CAS Number of 756839-44-8 and a linear formula of C9H10N2O . The molecular weight of this compound is 162.19 .

Molecular Structure Analysis

The InChI code for 5-Methoxy-1-methylindazole is 1S/C9H10N2O/c1-11-9-4-3-8(12-2)5-7(9)6-10-11/h3-6H,1-2H3 . This indicates that the compound contains 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.科学研究应用

吲唑的甲基化

5-甲氧基-1-甲基吲唑是一种甲基化的吲唑,在吲唑甲基化反应的研究中具有重要意义。贾法里和纳恩 (1974) 的研究重点关注在不同条件下各种硝基吲唑的甲基化,探索甲基衍生物的形成,这在合成化学和药物开发中具有重要意义 (Jaffari & Nunn, 1974)。

微管聚合抑制剂

在癌症研究中,5-甲氧基-1-甲基吲唑衍生物因其在抑制微管聚合中的作用而受到研究。王等人 (2014) 发现具有对微管组装有显著效力且能大量抑制秋水仙碱结合的化合物,突显了这些化合物在开发新的癌症治疗方法中的潜力 (Wang et al., 2014)。

生物化学中的电子介体

相关的化合物 1-甲氧基-5-甲基吩嗪甲基硫酸盐,是生物化学和医疗技术中一种用途广泛的电子载体。它促进了 NADH 和各种受体之间的电子转移,在 NAD 相关脱氢酶的测定和其他生化应用中显示出潜力 (Hisada & Yagi, 1977)。

抗白血病剂

5-甲氧基-1-甲基吲唑的合成衍生物被探索作为白血病的潜在化疗药物。高达等人 (2009) 报告了新型苯并咪唑衍生物的合成,这些衍生物显示出有效的抗白血病特性,包括细胞周期停滞和凋亡诱导 (Gowda et al., 2009)。

脂氧合酶抑制剂

在药理学中,5-甲氧基-1-甲基吲唑的衍生物被研究作为脂氧合酶抑制剂,在治疗炎症性疾病中具有潜在应用。伯德等人 (1991) 发现甲氧基烷基噻唑类是一类新的口服活性、选择性 5-脂氧合酶抑制剂 (Bird et al., 1991)。

抗菌剂

5-甲氧基-1-甲基吲唑衍生物也因其抗菌特性而受到研究。莱等人 (2009) 合成了一系列新型恶二唑,对各种细菌菌株具有显着的活性,突显了这些化合物在开发新抗生素中的潜力 (Rai et al., 2009)。

安全和危害

作用机制

Target of Action

It’s worth noting that indazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Indazole derivatives are known to interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and covalent binding .

Biochemical Pathways

Indazole derivatives are known to be involved in a variety of biochemical pathways, including those related to inflammation, apoptosis, and neurotransmission .

Pharmacokinetics

Indazole derivatives are generally known to have good bioavailability and are often metabolized by the liver .

Result of Action

Indazole derivatives are known to have a variety of effects, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of indazole derivatives .

属性

IUPAC Name |

5-methoxy-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-9-4-3-8(12-2)5-7(9)6-10-11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEFSMREJFZPQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1-methylindazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。